2-Ethylhexyl stearate
Overview
Description
2-Ethylhexyl stearate is an ester of stearic acid and 2-ethylhexanol. It is a clear, colorless liquid with a faint odor and low viscosity. This compound is widely used in the cosmetic industry as an emollient and solvent due to its ability to soften and smooth the skin and hair, making them feel less greasy and more comfortable .
Mechanism of Action
Target of Action
2-Ethylhexyl stearate is primarily used in the cosmetic industry . It is a bio-lubricant and is used in various cosmetic products . The primary targets of this compound are the skin and hair, where it acts as an emollient, providing a soft and smooth appearance .
Mode of Action
This compound is an ester of stearic acid and 2-ethylhexanol . It has unique properties of low viscosity and an oily nature, which results in a non-greasy, hydrophobic film when applied to the skin or lips . This film helps to lock in moisture, improving the hydration and feel of the skin and hair.
Biochemical Pathways
The synthesis of this compound involves the esterification of 2-ethylhexanol and stearic acid . This process is biocatalyzed by Fermase CALB 10000 in the presence of ultrasound treatment . The reaction leads to the formation of this compound and water .
Result of Action
The application of this compound results in improved skin and hair texture. It provides a soft and smooth appearance to the skin and contributes to the shininess of hair and reduces frizziness after product application .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, in dry environments, its emollient properties may be more noticeable as it helps to lock in moisture. It is generally considered a safe compound, but it may cause skin and eye irritation . It should be stored in a sealed container in a dry environment .
Biochemical Analysis
Biochemical Properties
2-Ethylhexyl stearate plays a significant role in biochemical reactions, particularly in the context of its use as a bio-lubricant. It interacts with enzymes such as lipases, which catalyze the esterification process to form this compound from 2-ethylhexanol and stearic acid . The interaction between this compound and lipases is crucial for its synthesis, as the enzyme facilitates the formation of the ester bond under mild conditions, enhancing the efficiency and sustainability of the process .
Cellular Effects
This compound influences various cellular processes, particularly in skin cells where it is commonly applied as part of cosmetic formulations. It acts as an emollient, providing a protective barrier on the skin’s surface, which helps to retain moisture and improve skin texture . Additionally, this compound has been shown to have minimal impact on cell signaling pathways and gene expression, making it a safe ingredient for topical applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with lipid membranes and proteins within the skin. It integrates into the lipid bilayer, enhancing the barrier function of the skin and preventing transepidermal water loss . This compound does not significantly alter enzyme activity or gene expression, which contributes to its safety profile in cosmetic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time. The compound maintains its emollient properties and does not degrade significantly under typical storage conditions . Long-term studies have shown that this compound does not cause adverse effects on cellular function, further supporting its use in cosmetic and industrial applications .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that this compound is well-tolerated at various dosages. No toxic or adverse effects were observed at high doses, with a no-observed-adverse-effect level (NOAEL) of 1000 mg/kg body weight per day . This indicates that this compound is safe for use in products that may come into contact with the skin or be ingested in small amounts.
Metabolic Pathways
This compound is metabolized primarily through hydrolysis by esterases, resulting in the formation of 2-ethylhexanol and stearic acid . These metabolites are further processed through standard metabolic pathways, with 2-ethylhexanol undergoing oxidation to form 2-ethylhexanoic acid, which is then excreted . The involvement of esterases in the metabolism of this compound highlights its compatibility with biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its lipophilic nature . It accumulates in lipid-rich areas, such as the skin’s stratum corneum, where it exerts its emollient effects . The compound’s distribution is influenced by its interaction with lipid membranes and binding proteins, which facilitate its localization to specific cellular compartments .
Subcellular Localization
This compound is predominantly localized in the lipid bilayers of cellular membranes, particularly in the stratum corneum of the skin . Its subcellular localization is directed by its lipophilic properties, allowing it to integrate seamlessly into lipid-rich environments . This localization is essential for its function as an emollient, providing a protective barrier and enhancing skin hydration .
Preparation Methods
2-Ethylhexyl stearate is typically synthesized through the esterification of stearic acid with 2-ethylhexanol. This reaction is carried out under controlled conditions to ensure the purity and quality of the final product . One innovative method involves ultrasound-assisted green synthesis, which uses biocatalysts like Fermase CALB 10000 to achieve high conversion rates under mild conditions . Industrial production methods often involve large-scale esterification processes with stringent purification steps to meet industry standards .
Chemical Reactions Analysis
2-Ethylhexyl stearate primarily undergoes esterification reactions. It is formed by the reaction of stearic acid with 2-ethylhexanol, which involves the removal of water molecules to form the ester bond . This compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions. it can be hydrolyzed back into its constituent acids and alcohols under acidic or basic conditions .
Scientific Research Applications
2-Ethylhexyl stearate has a wide range of applications in scientific research and industry. In the cosmetic industry, it is used as an emollient and solvent in products like moisturizers, sunscreens, makeup, and hair conditioners . Its ability to dissolve other ingredients and improve their distribution makes it valuable in various formulations. Additionally, it is used as a bio-lubricant in cosmetic products due to its oily nature and ability to reduce friction . In the pharmaceutical industry, it is used as a carrier for active ingredients in topical formulations .
Comparison with Similar Compounds
2-Ethylhexyl stearate is similar to other ester-based emollients like isopropyl myristate and cetearyl ethylhexanoate . it is unique in its combination of stearic acid and 2-ethylhexanol, which gives it distinct properties such as low viscosity and a non-greasy feel . Other similar compounds include 2-ethylhexyl palmitate and butyl stearate, which share similar uses in cosmetic formulations but differ in their specific chemical structures and properties .
Properties
IUPAC Name |
2-ethylhexyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h25H,4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJWPPVYCOPDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047178 | |
Record name | 2-Ethylhexyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
Record name | Octadecanoic acid, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
22047-49-0 | |
Record name | 2-Ethylhexyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22047-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl octadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022047490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLHEXYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG3PA2K3K5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 2-ethylhexyl stearate in the cosmetic industry, and how is it synthesized in an environmentally friendly way?
A1: this compound is utilized as a bio-lubricant in various cosmetic products []. While traditional synthesis methods may have environmental drawbacks, researchers have explored greener approaches. One such method employs ultrasound-assisted enzymatic esterification of 2-ethylhexanol and stearic acid, utilizing Fermase CALB 10000 as a biocatalyst []. This method offers several advantages, including reduced reaction time (3 hours compared to 7 hours with conventional stirring) and high conversion rates (up to 95.87%) under optimized conditions [].
Q2: Has this compound been investigated as a potential substitute for other compounds, and what were the findings?
A2: Yes, this compound (IOS) has been explored as a potential substitute for di-2-ethylhexyl phthalate (DEHP), a plasticizer known for its endocrine-disrupting effects []. Hershberger assays, which assess androgenic and antiandrogenic activities, were conducted on immature castrated male rats to evaluate IOS and other potential DEHP substitutes []. The results indicated that while IOS did not exhibit androgenic activity, it did display antiandrogenic effects, though less pronounced than another candidate, 2-ethylhexyl oleate (IOO) []. These findings suggest that while IOS might be a less potent antiandrogen than IOO, further research is needed to determine its suitability as a DEHP replacement.
Q3: What catalytic methods have been explored for the synthesis of this compound, and how effective are they?
A3: Researchers have investigated the use of dibutyltin oxide as a catalyst for the transesterification of iso-octanol and methyl stearate to produce this compound []. This method proved to be highly efficient, achieving a yield of 89.0% under optimized reaction conditions (140°C, 2 hours reaction time, specific molar ratios of reactants and catalyst) []. Furthermore, the catalyst displayed good stability, retaining its activity even after being reused five times []. This highlights the potential of dibutyltin oxide as a cost-effective and environmentally friendly catalyst for the large-scale production of this compound.
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